Boc-Ala-OH-15N

Catalog No.
S1768368
CAS No.
139952-87-7
M.F
C8H15NO4
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-OH-15N

CAS Number

139952-87-7

Product Name

Boc-Ala-OH-15N

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]propanoic acid

Molecular Formula

C8H15NO4

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i9+1

InChI Key

QVHJQCGUWFKTSE-LBBOFACRSA-N

SMILES

Array

Synonyms

Boc-Ala-OH-15N;N-(tert-Butoxycarbonyl)-L-alanine-15N;L-Alanine-15N,N-t-Bocderivative;139952-87-7;BOC-[15N]ALA-OH;489913_ALDRICH

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)[15NH]C(=O)OC(C)(C)C

Boc-Ala-OH-15N (CAS 139952-87-7) is an N-alpha-tert-butoxycarbonyl protected, nitrogen-15 labeled L-alanine derivative engineered for solid-phase peptide synthesis (SPPS). With an isotopic purity typically ≥98 atom % 15N, it serves as a direct drop-in precursor for automated peptide synthesizers . It is fundamentally utilized to incorporate NMR-active 15N nuclei into specific alanine residues within synthetic peptides, enabling advanced heteronuclear NMR studies of protein structure and dynamics. The Boc protecting group specifically supports acid-catalyzed deprotection workflows, making it a critical building block for synthesizing base-sensitive peptide architectures such as C-terminal thioesters required for Native Chemical Ligation (NCL) [1].

Substituting Boc-Ala-OH-15N with its Fmoc-protected equivalent (Fmoc-Ala-OH-15N) or unlabeled Boc-Ala-OH severely compromises specific synthetic and analytical objectives. Unlabeled Boc-Ala-OH is entirely invisible in 15N-edited NMR experiments, rendering it useless for site-specific structural elucidation . Furthermore, attempting to use Fmoc-Ala-OH-15N for synthesizing peptide thioesters—a prerequisite for Native Chemical Ligation—often results in target degradation, as the repeated piperidine treatments required for Fmoc deprotection hydrolyze or aminolyze the thioester linkage[1]. Conversely, Boc chemistry utilizes trifluoroacetic acid (TFA) for deprotection, preserving the delicate thioester intact. Finally, procuring free L-Alanine-15N to perform in-house Boc-protection introduces unnecessary synthetic steps, risking yield losses of an expensive isotopically labeled precursor and potential racemization.

Absolute Requirement for 15N Labeling in Heteronuclear NMR

For structural biology applications, the isotopic enrichment of the precursor is non-negotiable. Boc-Ala-OH-15N provides ≥98 atom % 15N enrichment, whereas unlabeled Boc-Ala-OH contains only the natural 15N abundance of approximately 0.37% . This mass shift (M+1) and isotopic density are required to generate resolvable cross-peaks in 2D NMR spectroscopy, providing a >250-fold increase in 15N signal-to-noise ratio compared to natural abundance baselines.

Evidence Dimension15N Isotopic Abundance and NMR Detectability
Target Compound Data≥98 atom % 15N enrichment
Comparator Or BaselineUnlabeled Boc-Ala-OH (~0.37% natural 15N abundance)
Quantified Difference>250-fold greater 15N concentration per specific alanine site
ConditionsBio NMR / 1H-15N HSQC spectroscopy of synthetic peptides

Procurement of the 15N-labeled building block is mandatory for structural biology workflows where natural abundance isotopes fail to provide resolvable NMR data.

Preservation of C-Terminal Thioesters During Chain Assembly

When synthesizing peptide fragments for Native Chemical Ligation, the choice of protecting group dictates the survival of the C-terminal thioester. Boc-SPPS utilizes TFA for deprotection, which leaves the thioester intact. In contrast, standard Fmoc-SPPS relies on piperidine, which rapidly degrades thioesters via aminolysis[1]. Utilizing Boc-Ala-OH-15N allows for the direct, high-yield assembly of labeled thioester fragments without the complex, lower-yield workarounds (such as N-acylurea or safety-catch linkers) required when using Fmoc-Ala-OH-15N.

Evidence DimensionThioester stability during N-terminal deprotection
Target Compound DataBoc chemistry (TFA): Thioester remains intact (>95% survival)
Comparator Or BaselineFmoc chemistry (Piperidine): Severe thioester aminolysis/degradation
Quantified DifferenceDirect thioester synthesis is achievable with Boc, whereas Fmoc requires post-chain-assembly manipulation or specialized linkers to avoid near-total degradation.
ConditionsSolid-phase peptide synthesis of C-terminal thioesters for NCL

For structural biologists synthesizing large proteins via Native Chemical Ligation, Boc-protected labeled amino acids are strictly required to prevent base-catalyzed cleavage of the thioester intermediate.

Yield Optimization in Difficult, Aggregation-Prone Sequences

Alanine-rich sequences are notorious for on-resin aggregation during SPPS, which drastically reduces coupling efficiency. In Fmoc-SPPS of poly-alanine tracts, deprotection times can jump from 20 minutes to over 100 minutes by the sixth residue due to severe aggregation [1]. Boc-Ala-OH-15N, when used in conjunction with rapid Boc in situ neutralization protocols, circumvents this aggregation, maintaining near-quantitative coupling yields and significantly reducing the accumulation of deletion sequences compared to Fmoc alternatives.

Evidence DimensionDeprotection and coupling efficiency in Ala-rich sequences
Target Compound DataBoc-SPPS (in situ neutralization): Rapid, high-yield assembly
Comparator Or BaselineFmoc-SPPS: Deprotection times increase 5-fold (20 to >100 mins) due to aggregation
Quantified DifferenceBoc chemistry prevents sequence-dependent aggregation in Ala-rich regions, maintaining near-quantitative yields where Fmoc suffers kinetic slowdowns.
ConditionsSynthesis of poly-alanine or highly hydrophobic peptide sequences

When synthesizing hydrophobic, alanine-rich transmembrane domains or amyloidogenic peptides, Boc-Ala-OH-15N ensures high-yield chain assembly that Fmoc equivalents cannot match.

Synthesis of 15N-Labeled Peptide Thioesters for Native Chemical Ligation

Boc-Ala-OH-15N is the optimal precursor for incorporating labeled alanine residues into peptide fragments destined for Native Chemical Ligation (NCL). Because NCL relies on a C-terminal thioester that is highly sensitive to the basic conditions of Fmoc deprotection, the Boc-SPPS route is required to maintain the integrity of the thioester linkage throughout the stepwise assembly of the peptide chain[1].

Solid-State NMR Studies of Amyloidogenic and Transmembrane Peptides

For structural elucidation of highly aggregating peptides, such as amyloid-beta fragments or poly-alanine transmembrane domains, Boc-Ala-OH-15N is selected over Fmoc alternatives. Boc chemistry combined with in situ neutralization effectively overcomes the severe on-resin aggregation typically observed in these sequences, ensuring high-purity synthesis of the 15N-labeled target required for multidimensional solid-state NMR [2].

Site-Specific Isotopic Labeling for Protein Dynamics Analysis

In advanced biophysical workflows measuring protein folding and dynamics, Boc-Ala-OH-15N is utilized to place a stable, NMR-active 15N probe at a specific alanine site. By utilizing this pre-protected, highly enriched (≥98 atom % 15N) building block, researchers avoid the isotopic dilution and yield losses associated with in-house protection of free 15N-alanine, streamlining the production of labeled peptides for 1H-15N HSQC NMR experiments .

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

190.09714285 Da

Monoisotopic Mass

190.09714285 Da

Heavy Atom Count

13

Dates

Last modified: 08-15-2023

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